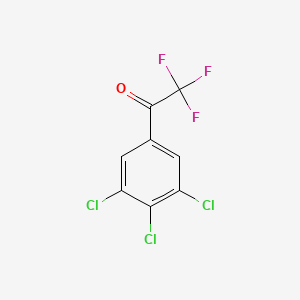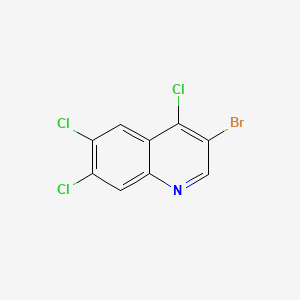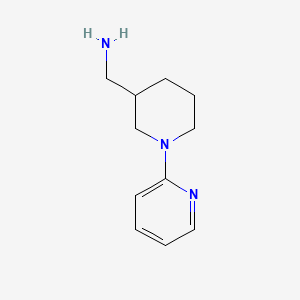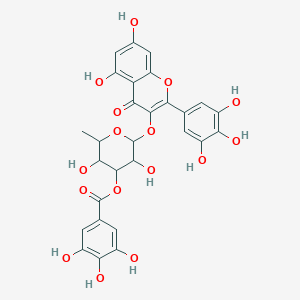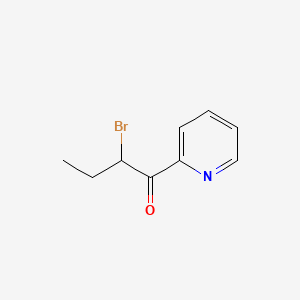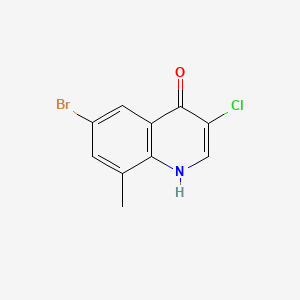
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClNO. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-4-hydroxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the halogenation of 8-methylquinoline followed by hydroxylation. The reaction typically proceeds as follows:
Halogenation: 8-Methylquinoline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 6 and 3 positions, respectively.
Hydroxylation: The halogenated intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide or hydrogen peroxide, to introduce the hydroxyl group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives, while reduction reactions can convert the compound to its corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Research: The compound serves as a model compound for studying halogenated quinoline derivatives and their reactivity.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with its targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-8-methylquinoline: Similar structure but lacks the hydroxyl group at the 4 position.
8-Chloro-4-hydroxy-6-methylquinoline: Similar structure but lacks the bromine atom at the 6 position.
4-Hydroxy-6-methylquinoline: Similar structure but lacks both bromine and chlorine atoms.
Uniqueness
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and industrial research.
Properties
CAS No. |
1204810-04-7 |
|---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.526 |
IUPAC Name |
6-bromo-3-chloro-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14) |
InChI Key |
DBFPNQOVBBFHPQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=O)C(=CN2)Cl |
Synonyms |
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


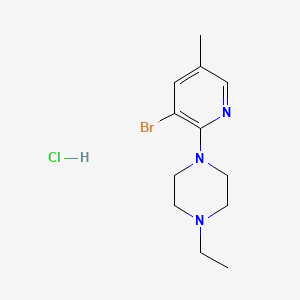
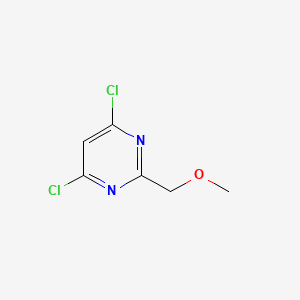
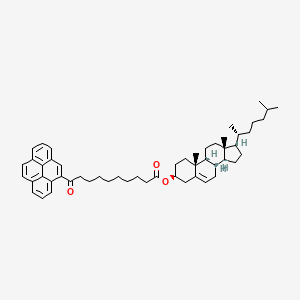
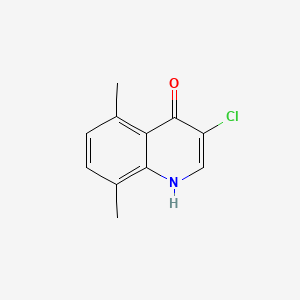
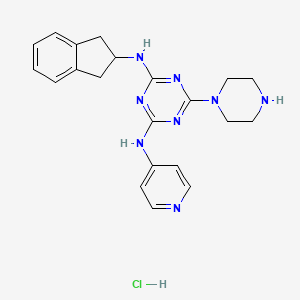
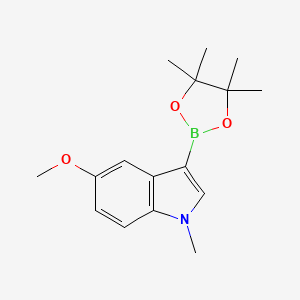
![Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)](/img/new.no-structure.jpg)
![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)
